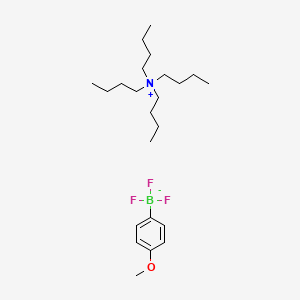
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is a chemical compound with the molecular formula C7H7BF3O•C16H36N and a molecular weight of 417.4 . It is primarily used in scientific research and is known for its role in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetrabutylammonium (4-methoxyphenyl)trifluoroborate typically involves the reaction of organoboronic acids with tetrabutylammonium hydroxide and hydrofluoric acid (HF) in aqueous solution . An alternative method employs preformed tetrabutylammonium bifluoride . These methods are preferred due to their simplicity and the high yields of analytically pure products they provide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable procedures that avoid issues such as glassware etching and provide good to excellent yields .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: Though less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling .
Scientific Research Applications
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Organic Synthesis: Used as a reagent in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Biological Studies: Employed in the synthesis of biologically relevant molecules.
Medicinal Chemistry: Utilized in the development of pharmaceutical compounds.
Industrial Applications: Acts as an electrolyte in electrochemical studies.
Mechanism of Action
The mechanism by which tetrabutylammonium (4-methoxyphenyl)trifluoroborate exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, it serves as a source of the organotrifluoroborate anion, which undergoes transmetalation with palladium to form the desired product . This process involves the hydrolysis of the organotrifluoroborate to the corresponding boronic acid in situ .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium Fluoride: Used as a desilylation reagent.
Tetrabutylammonium Bromide: A precursor to other tetrabutylammonium salts.
Tetrabutylammonium Iodide: A low-cost catalyst.
Tetrabutylammonium Triiodide: Commonly used in chemical synthesis.
Uniqueness
Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . Its stability and ease of handling make it a valuable reagent in both academic and industrial settings .
Properties
IUPAC Name |
tetrabutylazanium;trifluoro-(4-methoxyphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-6(3-5-7)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMZYELHKCCXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43BF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-methylpyrimidine-4-carboxamide](/img/structure/B2661789.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(pyridin-4-yl)ethyl]amino)methyl]benzoic acid](/img/structure/B2661790.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2661791.png)
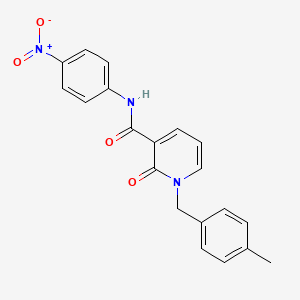
![4-(4,5-dimethoxy-11-oxo-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-15-yl)benzonitrile](/img/structure/B2661795.png)
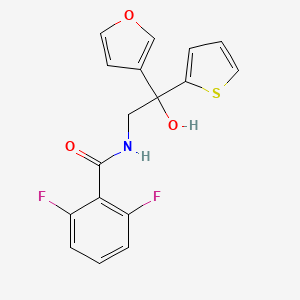
![1-(4-Ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea](/img/structure/B2661797.png)
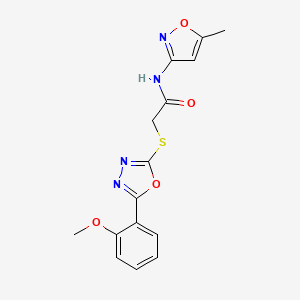
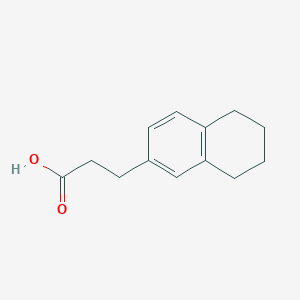
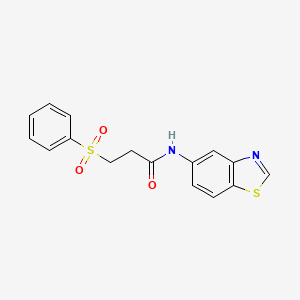
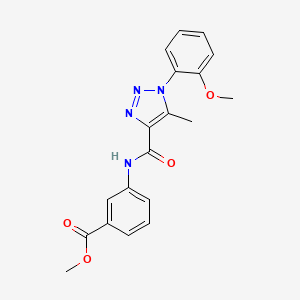

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661809.png)
![ethyl 5-(3-methoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2661810.png)
